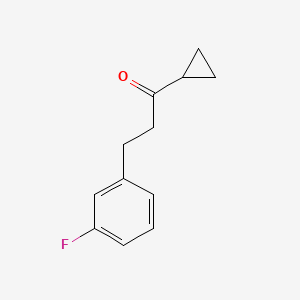
3-(2,4-Dimethylphenyl)-2'-trifluoromethylpropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(2,4-Dimethylphenyl)-2'-trifluoromethylpropiophenone" is not directly studied in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as dimethylphenyl groups and substituted propiophenones. These studies provide insights into the molecular structure, spectroscopic properties, and potential reactivity of compounds that share some degree of structural similarity with the compound of interest .
Synthesis Analysis
Aplicaciones Científicas De Investigación
Synthesis and Polymer Properties
Research on bisphenols containing methyl groups ortho-substituted to the phenol groups, including compounds similar to 3-(2,4-Dimethylphenyl)-2'-trifluoromethylpropiophenone, shows their use in synthesizing poly(aryl ether ketone/sulfone)s. These polymers exhibit good solubility, thermal stability, low dielectric constants, and high light transmittance, making them suitable for applications like optocommunication (Shang et al., 2012).
Anion Exchange Membranes
A series of poly(arylene ether sulfone)s bearing pendant 3,5-dimethylphenyl groups were synthesized using compounds structurally related to 3-(2,4-Dimethylphenyl)-2'-trifluoromethylpropiophenone. These membranes show high alkaline stability and good hydroxide conductivity, useful for applications such as fuel cells (Shi et al., 2017).
Chemical Reactions and Complex Formation
In a study involving 2-(2′,6′-dimethylphenylazo)-4-methylphenol, a compound with a structural resemblance to the subject chemical, interesting reactions like rhodium-assisted C–C bond activation and alkyl group migration were observed. Such reactions demonstrate the potential of similar compounds in complex formation and catalysis (Baksi et al., 2007).
Electrochemical Properties
Research into the synthesis and electrochemical properties of tetrasubstituted tetraphenylethenes, which include derivatives similar to 3-(2,4-Dimethylphenyl)-2'-trifluoromethylpropiophenone, explores their potential in applications like nonlinear optical materials and organic electronics (Schreivogel et al., 2006).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2,4-dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O/c1-12-7-8-14(13(2)11-12)9-10-17(22)15-5-3-4-6-16(15)18(19,20)21/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJIRNIXYAHVMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC=CC=C2C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644695 |
Source


|
| Record name | 3-(2,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethylphenyl)-2'-trifluoromethylpropiophenone | |
CAS RN |
898794-30-4 |
Source


|
| Record name | 1-Propanone, 3-(2,4-dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














